Iron(III)-Catalyzed Synthesis Yield of 78% for 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one vs. Alternative Catalytic Routes
Under iron(III)-catalyzed conditions using terminal alkyne and acid chloride coupling, 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one was obtained in ~78% isolated yield [1]. This compares favorably to the classic Pd(PPh₃)₂Cl₂/CuI catalytic system (75% yield at 90 °C) and the metal-free sodium benzenesulfinate method (68% yield), while the ZnCl₂/N-acylbenzotriazole method in ionic liquid [BMIM]BF₄ achieves a higher 82% yield at milder 60 °C [2]. The iron-catalyzed route offers a practical balance of acceptable yield with a cheap, low-toxicity catalyst, representing a procurement-relevant advantage for scale-up considerations.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | ~78% (FeCl₃-catalyzed, terminal alkyne + acid chloride) |
| Comparator Or Baseline | 75% (Pd/Cu catalysis, 90 °C); 82% (ZnCl₂/[BMIM]BF₄, 60 °C); 68% (metal-free, sodium benzenesulfinate, DCM, RT) |
| Quantified Difference | FeCl₃ route: +3% vs. Pd/Cu; −4% vs. ZnCl₂/ionic liquid; +10% vs. metal-free |
| Conditions | FeCl₃-catalyzed coupling of terminal alkyne with acid chloride under mild conditions (Gandeepan et al., 2012) |
Why This Matters
The documented 78% yield via an iron-catalyzed route provides procurement teams with a validated, non-precious-metal synthetic pathway that avoids the cost and toxicity concerns associated with palladium catalysis, directly informing cost-of-goods and scalability assessments.
- [1] Gandeepan, P.; Parthasarathy, K.; Su, T.-H.; Cheng, C.-H. Iron-Catalyzed Synthesis of β-Chlorovinyl and α,β-Alkynyl Ketones from Terminal and Silylated Alkynes with Acid Chlorides. Adv. Synth. Catal. 2012, 354, 457–468. View Source
- [2] Widyan, K. Acylation of terminal alkynes with N-acylbenzotriazole: synthesis of conjugated ynones in ionic liquids. Monatsh. Chem. 2023, 154 (6), 645–649. View Source
